molecular formula C13H13NO6 B15000648 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylic acid

5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylic acid

Cat. No.: B15000648
M. Wt: 279.24 g/mol
InChI Key: HTHBGKZMFZEWRG-UHFFFAOYSA-N
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Description

5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylic acid is a complex organic compound with a unique structure that includes a methoxy group, a benzodioxole ring, and an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving a catechol derivative and a suitable dihalide.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzodioxole ring using methyl iodide and a base such as potassium carbonate.

    Construction of the Isoxazole Ring: The isoxazole ring is formed through a cycloaddition reaction between a nitrile oxide and an alkene.

    Final Assembly: The final compound is obtained by coupling the benzodioxole and isoxazole intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,3-benzodioxol-5-yl)methanol: A related compound with a similar benzodioxole ring but lacking the isoxazole moiety.

    7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride: Another similar compound with an amine group instead of the isoxazole ring.

Uniqueness

5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylic acid is unique due to the presence of both the benzodioxole and isoxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H13NO6/c1-6-10(13(15)16)14-20-11(6)7-3-8(17-2)12-9(4-7)18-5-19-12/h3-4,6,11H,5H2,1-2H3,(H,15,16)

InChI Key

HTHBGKZMFZEWRG-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)O)C2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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